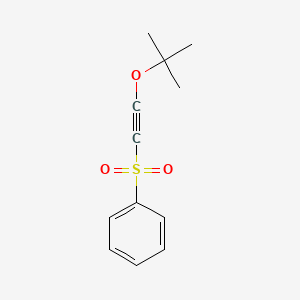

(tert-Butoxyethynesulfonyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

79894-53-4 |

|---|---|

Molecular Formula |

C12H14O3S |

Molecular Weight |

238.30 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethynylsulfonylbenzene |

InChI |

InChI=1S/C12H14O3S/c1-12(2,3)15-9-10-16(13,14)11-7-5-4-6-8-11/h4-8H,1-3H3 |

InChI Key |

JAQYLZVXBJQDSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC#CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butoxyethynesulfonyl Benzene and Analogous Sulfonyl Alkynes

Direct Synthetic Routes to (tert-Butoxyethynesulfonyl)benzene

A direct, published synthetic route specifically detailing the preparation of this compound (CAS 79894-53-4) is not extensively documented in widely available scientific literature. However, its synthesis can be envisioned through established methods for creating alkynyl sulfones. A plausible approach involves the coupling of a benzenesulfonyl derivative with a tert-butoxyacetylene (B1600530) synthon. For instance, the reaction of benzenesulfonyl chloride or fluoride (B91410) with a metal acetylide, such as lithium (tert-butoxy)acetylide, would be a standard method. Another potential route is the reaction of sodium benzenesulfinate (B1229208) with an electrophilic tert-butoxyacetylene equivalent. The general strategies outlined in the following sections provide the foundational chemistry necessary for the targeted synthesis of this and related compounds.

Strategies for Constructing Arylethynesulfonyl Scaffolds

The synthesis of arylethynesulfonyl frameworks relies on several key transformations that introduce the sulfonyl group and the alkyne moiety. These methods often involve multi-step sequences or elegant one-pot procedures designed for efficiency and control over the final structure.

The direct use of gaseous sulfur dioxide (SO₂) presents significant handling challenges in a laboratory setting. To circumvent this, stable, solid surrogates have been developed that release SO₂ in situ or mimic its reactivity.

A prominent SO₂ surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), commonly known as DABSO. This bench-stable, colorless solid provides a convenient and safe source of sulfur dioxide for constructing sulfonyl-containing molecules. The general strategy involves the reaction of DABSO with organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), to generate metal sulfinate salts in situ. These sulfinates are versatile intermediates that can be trapped by a variety of electrophiles to form sulfones.

This two-step, one-pot process first forms the aryl or alkyl sulfinate, which is then typically reacted with an electrophile to create the desired sulfone product. For the synthesis of an arylethynesulfonyl scaffold, an aryl Grignard or aryllithium reagent would be added to DABSO, followed by reaction with an electrophilic alkyne species.

Table 1: Synthesis of Sulfones via in situ Generation of Sulfinates from DABSO

| Organometallic Reagent | Electrophile | Solvent System | Yield (%) |

|---|---|---|---|

| n-BuMgCl | Iodopropane | THF / DMF | 74% |

| PhMgBr | Benzyl Bromide | THF / DMF | 85% |

| 2-Thienyl-Li | Allyl Bromide | THF / DMF | 81% |

| n-BuMgCl | Cyclohexene (B86901) Oxide | THF / H₂O | 61% |

This table presents examples of sulfone synthesis using DABSO with various organometallic precursors and electrophiles, demonstrating the versatility of the method.

Hypervalent iodine reagents have emerged as powerful tools for electrophilic alkynylation. Ethynylbenziodoxolone (EBX) reagents are particularly effective for transferring alkyne groups to a wide range of nucleophiles under mild conditions. These reagents are cyclic iodonium (B1229267) salts that act as potent electrophilic alkyne synthons.

The reaction mechanism for the alkynylation of nucleophiles like thiols with EBX has been a subject of detailed study, with evidence supporting multiple pathways. Depending on the substituents on the alkyne, the reaction can proceed through a direct concerted α-addition or via a β-addition followed by rearrangement. For the construction of an arylethynesulfonyl scaffold, one could envision the reaction of a sulfinate nucleophile with an appropriate EBX reagent, or the alkynylation of a suitable sulfur-containing substrate.

A robust and atom-economical method for accessing precursors to sulfonyl alkynes is the direct halosulfonylation of terminal alkynes. rsc.org This reaction installs both a sulfonyl group and a halogen atom across the carbon-carbon triple bond, yielding β-halovinyl sulfones. rsc.org These intermediates can then be readily converted to the desired sulfonyl alkynes through base-mediated dehydrohalogenation. rsc.org

The reaction typically employs a sulfonyl precursor, such as a sulfonyl hydrazide or sulfonyl chloride, and a halide source, which can be an iron halide or another metal salt. youtube.com These reactions often proceed via a radical mechanism, initiated by an oxidant like tert-butyl hydroperoxide (TBHP). youtube.com The process has been shown to be highly regio- and stereoselective, generally affording (E)-β-halovinyl sulfones. youtube.com

Table 2: Representative Examples of Direct Halosulfonylation of Terminal Alkynes

| Alkyne | Sulfonyl Precursor | Halide Source / Catalyst | Oxidant | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene (B144264) | Tosylhydrazide | FeCl₃ | TBHP | (E)-β-Chlorovinyl Sulfone | 91% |

| 1-Octyne | Tosylhydrazide | FeBr₃ | TBHP | (E)-β-Bromovinyl Sulfone | 82% |

| Phenylacetylene | Benzenesulfonyl Hydrazide | KI / BPO | BPO | (E)-β-Iodovinyl Sulfone | 85% |

| 4-Ethynyltoluene | Mesitylenesulfonyl Chloride | Fe(acac)₂ | - | (E)-β-Chlorovinyl Sulfone | 75% |

BPO = Benzoyl Peroxide; TBHP = tert-Butyl Hydroperoxide. This table highlights various conditions for the synthesis of β-halovinyl sulfones, key precursors to sulfonyl alkynes. organic-chemistry.org

Sulfinic acids and their salts (e.g., sodium sulfinates) are versatile and readily available precursors for the formation of sulfones. nih.gov These compounds can serve as sources of sulfonyl radicals or as nucleophiles in coupling reactions. nih.gov The generation of a sulfonyl radical, typically through oxidation, allows for its addition across an alkyne. nih.gov

For instance, the reaction of sodium sulfinates with alkynes in the presence of an oxidant can lead to the formation of β-keto sulfones or vinyl sulfones, depending on the reaction conditions. organic-chemistry.org While not always a direct route to sulfonyl alkynes, these methods provide access to highly functionalized sulfonyl compounds that can be further elaborated. A notable method involves the reaction of alkynes with sulfinates in the presence of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and iodine to yield β-iodovinyl sulfones, which can subsequently be eliminated to form acetylenic sulfones. organic-chemistry.org

Table 3: Synthesis of Sulfonyl Compounds from Sulfinic Acid Derivatives and Alkynes

| Alkyne | Sulfinate | Reagents | Product Type | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Sodium p-toluenesulfinate | CAN, I₂ | β-Iodovinyl Sulfone | 88% |

| 1-Octyne | Sodium p-toluenesulfinate | CAN, I₂ | β-Iodovinyl Sulfone | 81% |

| Phenylacetylene | Sodium benzenesulfinate | Pyridine (catalyst) | β-Keto Sulfone | - |

| Allenamide | Sodium p-toluenesulfinate | Ru(bpy)₃Cl₂, Visible Light | (E)-β-Aminovinyl Sulfone | 95% |

CAN = Cerium(IV) Ammonium Nitrate. This table illustrates the utility of sulfinic acid derivatives in synthesizing various sulfonyl-containing structures from alkynes. nih.govorganic-chemistry.org

Sulfur Dioxide Insertion Chemistry Utilizing Surrogates

Metal-Catalyzed Approaches to Sulfonyl Alkynes

Transition-metal catalysis offers powerful and efficient pathways to construct the C(sp)-S bond of sulfonyl alkynes. Gold, copper, and palladium catalysts each exhibit unique reactivity and substrate compatibility for these transformations.

Gold-Catalyzed Coupling Reactions

Gold catalysis provides a modern approach for the synthesis of alkynyl sulfones. A notable method involves the gold-catalyzed dehydrazinative C(sp)–S coupling reaction between arylsulfonyl hydrazides and hypervalent iodine-based alkyne-transfer reagents, such as ethynylbenziodoxolones (EBX). This transformation represents an efficient route to access alkynyl sulfones under relatively mild conditions.

Copper-Mediated Processes

Copper catalysis is a well-established and versatile tool for the synthesis of sulfonylated compounds, including those derived from alkynes. acs.orgresearchgate.net One-pot multicomponent reactions catalyzed by copper are particularly efficient. For instance, the reaction of terminal alkynes, sulfonyl azides, and amines, mediated by a copper catalyst, proceeds through a ketenimine intermediate to form a variety of nitrogen-containing heterocyclic compounds. acs.org Another approach involves the copper-catalyzed sulfonylation/cyclization of alkynes using commercially available sulfonyl chlorides, which avoids the need for pre-synthesized sulfone radical precursors. acs.orgresearchgate.net

A direct and straightforward synthesis of alkynyl sulfones involves the sonochemical coupling of alkynyl halides with copper sulfinates. imoa.info Furthermore, copper-catalyzed three-component reactions of sulfonyl azides, alkynes, and allylamines can construct multiple C-N bonds in a one-pot process to yield complex heterocyclic structures. researchgate.net

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product Type | Yield | Ref |

| Terminal Alkyne | Sulfonyl Chloride | Copper Catalyst | Sulfonylated Benzothiophene | Good | acs.orgresearchgate.net |

| Terminal Alkyne | Sulfonyl Azide (B81097) | Copper Catalyst | N-Sulfonyl Amidine | 73-89% | acs.org |

| Alkynyl Halide | Copper Sulfinate | Ultrasound | Alkynyl Sulfone | N/A | imoa.info |

| Terminal Alkyne | Sulfonyl Azide, Allylamine | CuI, Et3N, Ligand | 2,3-dihydro-1H-imidazoindole | Moderate | researchgate.net |

Molybdenum-Mediated Rearrangements

Based on a review of the current chemical literature, molybdenum-mediated rearrangements are not a well-established or reported methodology for the direct synthesis of this compound or other sulfonyl alkynes. Molybdenum catalysts are highly effective in other areas of organic synthesis, such as alkyne metathesis, allylic substitution, and various oxidation reactions, but their application in forming the C(sp)-SO₂ bond of alkynyl sulfones appears to be undeveloped. imoa.inforesearchgate.netnih.govresearchgate.net

Metal-Free Synthetic Protocols

The development of metal-free synthetic routes is a significant goal in green chemistry, and several such methods exist for the preparation of sulfonyl alkynes. These protocols often rely on the use of iodine or electrochemical activation.

A highly efficient and broadly applicable iodine-catalyzed reaction of arylacetylenes or arylacetylenic acids with sodium sulfinates provides a direct route to arylacetylenic sulfones. researchgate.net In a related method, the reaction of alkynes with sulfinic acids and molecular iodine can produce (E)-β-iodovinyl sulfones, which can then be treated with a base like potassium carbonate to eliminate HI and afford the corresponding alkynyl sulfones. researchgate.netacs.org Another variation uses sulfonylhydrazides and iodine with aryl acetylenes, mediated by tert-butyl hydroperoxide (TBHP), to form (E)-β-iodovinyl sulfones. acs.org

Electrochemical methods offer a modern, oxidant-free approach. The electrochemical sulfonylation of alkynes with sodium sulfinates proceeds under transition-metal-free and base-free conditions at room temperature, showing good functional group tolerance. researchgate.net

| Alkyne Source | Sulfonyl Source | Reagents | Key Intermediate/Product | Ref |

| Arylacetylene | Sodium Sulfinate | I₂ (catalyst) | Arylacetylenic Sulfone | researchgate.net |

| Alkyne | Sulfinic Acid | I₂ | (E)-β-Iodovinyl Sulfone | researchgate.netacs.org |

| Arylacetylene | Sulfonylhydrazide | I₂, TBHP | (E)-β-Iodovinyl Sulfone | acs.org |

| Alkyne | Sodium Sulfinate | Electrochemical | Alkynyl Sulfone | researchgate.net |

| Alkynyl Bromide | Hantzsch Ester, SO₂ | Photocatalyst | Alkylalkynyl Sulfone | nih.gov |

| Alkynyl(aryl)iodonium Salt | Alkyl Sulfinate | None | Alkyl Alkynyl Sulfone | x-mol.com |

Radical-Mediated Syntheses

Radical-mediated reactions provide a powerful and direct avenue for the difunctionalization of alkynes, leading to a variety of sulfonylated products. These reactions typically involve the generation of a sulfonyl radical, which then adds to the carbon-carbon triple bond.

A visible-light-induced, iodine-mediated reaction between alkynes and sodium arylsulfinates is proposed to proceed via sulfonyl and sulfinyl radicals. acs.orgnih.gov This photochemical method allows for the tunable synthesis of either 1,2-bissulfonylethenes or β-sulfinyl alkenylsulfones under mild, transition-metal-free conditions. acs.orgnih.gov Another metal-free, photoinduced approach accomplishes the synthesis of alkylalkynyl sulfones from 4-alkyl Hantzsch esters, a sulfur dioxide surrogate (sodium metabisulfite), and alkynyl bromides. The proposed mechanism involves the in situ generation of an alkyl radical, which undergoes sulfonylation and subsequent addition to the alkynyl bromide. nih.gov

The reaction of alkynes with sulfonyl chlorides, mediated by sodium iodide, is also believed to involve a radical pathway. The p-toluenesulfonyl chloride is thought to be converted to p-toluenesulfonyl iodide, which undergoes homolytic cleavage to generate a sulfonyl radical that initiates the reaction cascade. rsc.org

| Radical Source | Alkyne Substrate | Conditions | Product Type | Ref |

| Sodium Arylsulfinate | Internal/Terminal Alkyne | I₂, Visible Light | 1,2-Bissulfonylethene | acs.orgnih.gov |

| 4-Alkyl Hantzsch Ester, SO₂ | Alkynyl Bromide | Visible Light, Photocatalyst | Alkylalkynyl Sulfone | nih.gov |

| Aryl Sulfonyl Chloride | Internal/Terminal Alkyne | NaI, Heat | (E)-β-Iodovinyl Sulfone | rsc.org |

Stereoselective and Regioselective Considerations in Sulfonyl Alkyne Synthesis

The synthesis of sulfonyl alkynes, including this compound, and their subsequent reactions often involve critical stereoselective and regioselective steps that dictate the final product's three-dimensional structure and isomeric purity. The control over these aspects is paramount for their application in organic synthesis, materials science, and medicinal chemistry.

A significant area of research has been the development of methods for the stereodivergent synthesis of vinyl sulfones from alkynes. For instance, a study has demonstrated the hydrosulfonylation of aryl-substituted alkynes to produce both (E)- and (Z)-vinyl sulfones by leveraging thermodynamic and kinetic controls. nih.gov The synthesis of the thermodynamically less stable (Z)-vinyl sulfones was achieved under kinetic control without a catalyst, while the (E)-isomers were obtained through a visible light-mediated isomerization to the thermodynamically favored form. nih.gov This approach offers a switchable strategy for accessing either stereoisomer, a crucial capability for creating structurally diverse compounds. nih.gov

Iron halides have been employed as catalysts in the halosulfonylation of terminal alkynes with sulfonylhydrazides, leading to the regio- and stereoselective formation of (E)-β-chloro and bromo vinylsulfones. nih.gov This method provides a direct route to functionalized vinyl sulfones with high stereoselectivity. Similarly, copper(I)-catalyzed sulfonylation of alkynes with tosyl cyanide (TsCN) has been shown to afford (E)-vinyl sulfones with good to excellent yields and high selectivity. nih.govacs.org

Electrochemical methods also offer a green and efficient pathway for the regio- and stereoselective synthesis of sulfonylated enethers from internal alkynes and sulfonyl hydrazides. rsc.org This process avoids the need for metal catalysts or stoichiometric oxidants, with molecular nitrogen and hydrogen as the only byproducts. rsc.org

The direct halosulfonylation of alkynes with sulfonyl chlorides has been a subject of investigation for decades. Early work by Amiel and coworkers laid the foundation for the synthesis of β-chlorovinyl sulfones. rsc.org More recent advancements have focused on achieving high stereoselectivity. For example, copper-catalyzed chlorosulfonylation of phenylacetylene derivatives can yield (Z)-β-chlorovinyl sulfones selectively. rsc.org The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemical outcome of these additions.

Furthermore, the development of divergent reactions of alkynes provides access to a variety of sulfur-containing compounds. An efficient and highly selective approach for the synthesis of either β-sulfinyl alkenylsulfones or (E)-vinyl sulfones from alkynes and TsCN has been described, operating under mild, transition-metal-free conditions. nih.govacs.org This transformation exhibits excellent regio- and stereoselectivity and is compatible with a broad range of functional groups. nih.govacs.org

The following tables summarize key findings in the stereoselective and regioselective synthesis of sulfonyl alkyne derivatives, which are instructive for the synthesis of compounds like this compound.

Table 1: Stereoselective Synthesis of Vinyl Sulfones

| Alkyne Substrate | Reagent | Catalyst/Conditions | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Aryl-substituted alkynes | Sulfinic acids | No catalyst (kinetic control) | (Z)-Vinyl sulfones | High | nih.gov |

| Aryl-substituted alkynes | Sulfinic acids | Visible light (thermodynamic control) | (E)-Vinyl sulfones | High | nih.gov |

| Terminal alkynes | Sulfonylhydrazides | Iron halide/TBHP | (E)-β-Halovinyl sulfones | High | nih.gov |

| Alkynes | TsCN | Copper(I) | (E)-Vinyl sulfones | Good to Excellent | nih.govacs.org |

Table 2: Regio- and Stereoselective Difunctionalization of Alkynes

| Alkyne Substrate | Reagents | Catalyst/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Internal alkynes | Sulfonyl hydrazides | Electrooxidative | Sulfonylated enethers | Regio- and Stereoselective | rsc.org |

| Alkynes | TsCN | Transition-metal-free | β-Sulfinyl alkenylsulfones | Excellent Regio- and Stereoselectivity | nih.govacs.org |

These examples underscore the importance of carefully selecting reagents, catalysts, and reaction conditions to achieve the desired stereochemical and regiochemical outcomes in the synthesis of sulfonyl alkynes and their derivatives. The principles derived from these studies are directly applicable to the design of synthetic routes toward complex targets such as this compound, ensuring the precise control of its molecular architecture.

Elucidation of Reactivity and Mechanistic Pathways of Tert Butoxyethynesulfonyl Benzene Analogues

Fundamental Reactivity Principles of Sulfonyl Alkynes

Sulfonyl alkynes are a class of organic compounds characterized by the presence of a sulfonyl group (R-SO₂-) directly attached to an alkyne (a carbon-carbon triple bond). This structural arrangement imparts unique reactivity to the molecule. The strong electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the alkyne, making it susceptible to a variety of chemical transformations. rsc.orgacs.org

The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom. This inductive effect polarizes the alkyne's carbon-carbon triple bond, creating a partial positive charge on the carbon atoms of the alkyne. This polarization, often referred to as alkyne activation, renders the alkyne electrophilic and highly susceptible to attack by nucleophiles. masterorganicchemistry.com The presence of the sulfonyl group can significantly influence the polarity, acidity, and aqueous solubility of the molecule. mdpi.com

The activation of the alkyne by the sulfonyl group is a key principle in understanding the reactivity of compounds like (tert-butoxyethynesulfonyl)benzene. This activation facilitates a range of reactions, including nucleophilic additions and cycloadditions, which are central to the synthetic utility of this class of compounds.

The ethynyl (B1212043) group, with its carbon-carbon triple bond, possesses a region of high electron density in its π-system. libretexts.orgkhanacademy.org However, in sulfonyl alkynes, the strong electron-withdrawing effect of the sulfonyl group diminishes the electron density of this π-system, making it less nucleophilic and more electrophilic. acs.org This altered reactivity profile means that sulfonyl alkynes are less prone to traditional electrophilic addition reactions that are characteristic of electron-rich alkynes. Instead, they readily participate in reactions where the alkyne acts as an electrophile, such as nucleophilic additions. libretexts.org

The π-system of the ethynyl group in sulfonyl alkynes is the primary site of reactivity. Its interaction with various reagents, particularly nucleophiles, is the basis for many of the synthetic transformations discussed in the following sections.

Nucleophilic Addition Reactions to the Alkyne Unit

Nucleophilic addition is a cornerstone of the reactivity of sulfonyl alkynes. The electron-deficient nature of the alkyne, induced by the sulfonyl group, makes it an excellent Michael acceptor, readily undergoing addition reactions with a wide array of nucleophiles. acs.orgmasterorganicchemistry.com These reactions can proceed through different mechanistic pathways, leading to a variety of products.

The most common mode of nucleophilic attack on sulfonyl alkynes is the conjugate or Michael addition. masterorganicchemistry.com In this pathway, a nucleophile adds to the β-carbon of the alkyne (the carbon atom further from the sulfonyl group). This is a 1,4-addition reaction where the nucleophile adds to the terminus of the conjugated system. masterorganicchemistry.comyoutube.com The reaction is driven by the formation of a more stable intermediate, typically a vinyl anion, which is then protonated to yield the final product. masterorganicchemistry.com A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can participate in Michael additions to sulfonyl alkynes. youtube.comnih.gov

Table 1: Examples of Nucleophiles in Michael Additions to Sulfonyl Alkynes

| Nucleophile Type | Example |

| Amines | Primary and secondary amines |

| Thiols | Alkyl and aryl thiols |

| Stabilized Carbanions | Enolates, malonates |

This table provides a general overview of nucleophile types that can participate in Michael additions.

The stereochemistry of the resulting alkene is often dependent on the reaction conditions and the nature of the nucleophile and solvent.

While Michael addition is the predominant pathway, under certain conditions, an "anti-Michael" addition can occur. rsc.org In this less common mode of addition, the nucleophile attacks the α-carbon of the alkyne (the carbon atom directly attached to the sulfonyl group). This outcome is often observed with specific reagents, such as Grignard reagents, under carefully controlled conditions. rsc.org The anti-Michael addition provides a route to alkynes, a significant departure from the vinyl sulfones typically obtained from Michael additions. rsc.org The simplicity of the experimental procedure and the tolerance of various functional groups are key advantages of this methodology. rsc.org

The factors that favor anti-Michael addition over the more conventional Michael pathway are a subject of ongoing research and are thought to involve the coordination of the nucleophile with the sulfonyl group, directing the attack to the α-position.

Cycloaddition Reactions Involving Sulfonyl Alkynes

Sulfonyl alkynes are also valuable partners in cycloaddition reactions. rsc.org Their electron-deficient nature makes them excellent dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions. nih.govacs.orgacs.org These reactions provide powerful methods for the construction of cyclic and heterocyclic systems.

One of the most notable cycloaddition reactions involving sulfonyl alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govlibretexts.org In this reaction, a sulfonyl alkyne reacts with an azide (B81097) to form a 1,2,3-triazole. The sulfonyl group activates the alkyne, facilitating the reaction. However, the presence of the electron-withdrawing sulfonyl group can also lead to side reactions, such as the formation of ketenimine intermediates. nih.gov Careful control of reaction conditions is often necessary to achieve the desired triazole product selectively. nih.gov

Table 2: Types of Cycloaddition Reactions with Sulfonyl Alkynes

| Cycloaddition Type | Reactant | Product |

| [4+2] Diels-Alder | Diene | Cyclohexene (B86901) derivative |

| [3+2] 1,3-Dipolar Cycloaddition | Azide, Nitrone | Triazole, Isoxazoline |

| [2+2] Cycloaddition | Alkene | Cyclobutene derivative |

This table illustrates the versatility of sulfonyl alkynes in forming various cyclic structures through different cycloaddition pathways.

The ability of sulfonyl alkynes to participate in a diverse range of cycloaddition reactions underscores their importance as building blocks in synthetic organic chemistry, enabling the efficient synthesis of complex molecular architectures.

Radical-Initiated Transformations

Alkynyl sulfones are versatile participants in radical reactions, where the sulfonyl group can act as a leaving group or the triple bond can serve as a radical acceptor.

The sulfonyl group in compounds like this compound is a "chemical chameleon" that can function as a leaving group under radical conditions. semanticscholar.org This process, known as desulfonylation, typically involves the cleavage of the C(sp)-SO2 bond to generate an alkynyl radical. This reactive intermediate can then participate in various bond-forming reactions, effectively serving as an alkynylating agent.

Recent advancements have focused on radical-mediated desulfonylation to forge new bonds in ways that are complementary to traditional two-electron cross-coupling methods. semanticscholar.org For example, photocatalytic strategies can facilitate the N-to-C aryl migration in N-arylpropiolamides, where the sulfonyl group is ultimately removed in a reductant-free desulfonylation process. researchgate.net These reactions demonstrate the capacity of the sulfonyl moiety to be strategically cleaved, enabling the construction of highly substituted alkenyl amides. researchgate.net Similarly, decatungstate photocatalysis allows for the desulfonylative allylation of C-H bonds using allylic sulfones, highlighting a powerful method for installing allyl groups. rsc.org

The general mechanism involves the generation of a radical species that initiates the cleavage of the carbon-sulfur bond, releasing sulfur dioxide and an alkynyl radical, which is then trapped by a suitable partner. This strategy has been applied in the synthesis of diverse molecular structures, underscoring the synthetic potential of radical-mediated desulfonylation. semanticscholar.org

The carbon-carbon triple bond in alkynyl sulfones is susceptible to radical addition. nih.govrsc.org This reactivity is a cornerstone for synthesizing highly functionalized vinyl sulfones. The process typically begins with the generation of a radical, which then adds across the alkyne's π-system. mdpi.com This addition creates a vinyl radical intermediate, which can be trapped by another species to yield the final difunctionalized product. mdpi.comresearchgate.net

A variety of radicals, including carbon, oxygen, nitrogen, and sulfur-centered radicals, can be added to the triple bond. mdpi.com For instance, sulfonyl radicals can add to alkynes to form vinyl radicals, which are then trapped to produce tetra-substituted alkenes. nih.govrsc.org The regioselectivity of the addition is often controlled by the stability of the resulting vinyl radical intermediate. aklectures.com

Several methods have been developed to initiate these radical additions:

Copper-catalyzed reactions: Aryldiazonium tetrafluoroborates can react with DABCO·(SO2)2 in the presence of a copper catalyst to generate arylsulfonyl radicals. These radicals add to alkynes to form stable alkenyl radicals, which are subsequently trapped by halides to yield β-halo vinylsulfones. mdpi.com

Visible-light induction: Light-mediated processes can generate sulfur-centered radicals from sodium sulfinates, which then add to alkynes. These reactions can be part of a cascade process to construct complex heterocyclic systems like sulfonyl-functionalized dihydrobenzofurans. researchgate.net

Addition-fragmentation: Alkoxy- and fluorosulfonyl radicals can be generated from allylsulfonic acid derivatives through a CF3 radical-initiated addition–fragmentation process. These sulfonyl radicals then add to alkynes. nih.govrsc.org

The table below summarizes representative examples of radical addition reactions to alkynes.

| Radical Source | Alkyne Substrate | Catalyst/Conditions | Product Type | Ref |

| Aryldiazonium tetrafluoroborates, DABCO·(SO2)2 | Terminal Alkynes | CuCl | β-Halo vinylsulfones | mdpi.com |

| Sodium Sulfinates | 2-Alkynylarylethers | Visible Light | Sulfonyl-functionalized dihydrobenzofurans | researchgate.net |

| Allylsulfonic acid derivatives, CF3 radical source | Aryl Alkyl Alkynes | - | Tetra-substituted Alkenylsulfonates | nih.govrsc.org |

| Hydrogen Bromide | Terminal/Internal Alkynes | Peroxide | Cis/Trans Bromoalkenes | aklectures.comyoutube.com |

Visible-light photoredox catalysis has become a powerful tool for initiating radical reactions involving sulfonyl compounds under mild conditions. organic-chemistry.orgnih.govacs.org This strategy relies on photocatalysts, such as iridium or ruthenium complexes and organic dyes, that can convert visible light into chemical energy to facilitate single-electron transfer (SET) processes. acs.orgrsc.org

In the context of sulfonyl alkyne chemistry, photoredox catalysis enables several key transformations:

Generation of Sulfonyl Radicals: Sulfonyl radicals can be generated from various precursors like sulfone tetrazoles or sulfinic acids. organic-chemistry.orgnih.gov For example, an excited iridium photocatalyst can activate a sulfone tetrazole to produce a sulfonyl radical, which can then be trapped by electron-deficient olefins. organic-chemistry.orgnih.gov Similarly, alkylsulfonyl radicals can be formed from alkyl iodides and sulfur dioxide under visible light, which then add to electron-deficient alkenes. nih.gov

Difunctionalization of Alkynes: Photoredox methods facilitate the three-component assembly of alkynes, thiols, and trifluoromethylarenes. acs.orgacs.org This process involves a cascade of sequential thiolation and difluoroalkylation, offering high regioselectivity. acs.org The reaction can be initiated even without a dedicated photocatalyst in some cases, as a mixture of thiol and a base can absorb visible light and start the radical process. acs.org

Late-Stage Functionalization: The mild nature of photoredox catalysis makes it suitable for the late-stage functionalization of complex molecules, including natural products and drugs. princeton.edu This approach allows for the direct conversion of alcohols and alkyl bromides into alkyl sulfinates, which are valuable intermediates for synthesizing sulfonamides and sulfonyl fluorides. princeton.edu

The general mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst then engages in an SET event with a substrate (e.g., a sulfonyl precursor or an amine) to generate a radical intermediate, which triggers the desired chemical transformation. acs.org This approach avoids the need for harsh reagents and high temperatures, offering a greener and more efficient synthetic route. rsc.org

Molecular Rearrangements

Beyond radical transformations, sulfonyl alkynes can undergo various molecular rearrangements to yield structurally diverse products. These reactions often proceed through concerted pericyclic pathways or involve metal-stabilized intermediates.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. wikipedia.orgchemistrylearner.com In molecules containing sulfur, such as analogues of this compound, both semanticscholar.orgorganic-chemistry.org- and organic-chemistry.orgorganic-chemistry.org-sigmatropic shifts are prominent.

The semanticscholar.orgorganic-chemistry.org-sigmatropic rearrangement is common for allylic sulfoxides, sulfonium (B1226848) ylides, and related species. wikipedia.orgyoutube.com The reaction proceeds through a five-membered cyclic transition state. youtube.com A classic example is the Mislow–Evans rearrangement, which involves the reversible semanticscholar.orgorganic-chemistry.org-rearrangement of an allylic sulfoxide (B87167) to an allylic sulfenate ester. researchgate.netacs.org Trapping the sulfenate with a thiophile yields an allylic alcohol, often with high stereocontrol. acs.org This rearrangement can also be applied to synthesize complex structures like spirocyclic hybrids and can be initiated under basic conditions. researchgate.net Catalytic versions, such as the Sc(III)-catalyzed rearrangement of sulfonium ylides, have also been developed. rsc.org

The organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement , exemplified by the thio-Claisen rearrangement, proceeds through a six-membered cyclic transition state and is often more facile than its all-carbon counterpart, the Cope rearrangement. chemistrylearner.comnih.gov These rearrangements are synthetically useful for forming carbon-carbon bonds. For instance, the coupling of aryl sulfoxides with phenols can proceed via an interrupted Pummerer reaction followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form biaryl structures. nih.gov This cascade strategy has been used to synthesize complex aromatic molecules, including enantioenriched helicenes. nih.gov

The table below contrasts the key features of these two sigmatropic rearrangements.

| Feature | semanticscholar.orgorganic-chemistry.org-Sigmatropic Rearrangement | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement |

| Typical Substrate | Allylic sulfoxides, sulfonium ylides | Allyl vinyl sulfides, Aryl sulfoxides |

| Transition State | 5-membered ring | 6-membered ring |

| Key Transformation | R-S(O)-C-C=C → R-S-O-C(C=C) | C=C-C-S-C=C → C=C-S-C-C=C |

| Named Reactions | Mislow–Evans, Sommelet–Hauser, Wittig semanticscholar.orgorganic-chemistry.org | Thio-Claisen |

| Synthetic Utility | Synthesis of allylic alcohols, ring expansions | C-C bond formation, biaryl synthesis |

Terminal alkynes can isomerize to form high-energy tautomers known as vinylidenes (:C=CR2), which can be stabilized through coordination with transition metals. researchgate.netwikipedia.org The resulting metal-vinylidene complexes exhibit unique reactivity, with an electrophilic α-carbon and a nucleophilic β-carbon. researchgate.net This rearrangement is a key step in many catalytic transformations of alkynes. nih.gov

The formation of a metal-vinylidene complex from a terminal alkyne is typically initiated by the coordination of the alkyne to a metal center, followed by a 1,2-hydrogen shift. wikipedia.org While this is common for terminal alkynes, the rearrangement of internal alkynes to form disubstituted vinylidenes has been considered more challenging. researchgate.net However, studies have shown that group 8 metal complexes can facilitate the vinylidene rearrangement of internal alkynes through the 1,2-migration of aryl and alkyl groups. researchgate.net

Once formed, the metal-vinylidene intermediate can undergo various reactions:

Nucleophilic Addition: The electrophilic α-carbon is susceptible to attack by nucleophiles such as alcohols, amines, and carboxylates, leading to anti-Markovnikov addition products. nih.govu-tokyo.ac.jp

Pericyclic Reactions: The π-system of the vinylidene can participate in cycloaddition reactions. For example, a ruthenium vinylidene can undergo a [2+2] cycloaddition with another alkyne moiety. researchgate.net

C-H Insertion: Highly reactive gold vinylidenes, generated from terminal alkynes, can undergo facile intramolecular C(sp³)-H insertion to form tricyclic indenes. nih.gov

This reactivity makes vinylidene rearrangement a powerful strategy for synthesizing complex cyclic and acyclic structures with high selectivity and atom economy. researchgate.net Ruthenium is one of the most frequently used metals for stabilizing vinylidene intermediates and catalyzing their subsequent transformations. researchgate.netu-tokyo.ac.jp

Mechanistic Studies and Intermediate Characterization

The reactivity of this compound and its analogues is dictated by the intricate interplay of the electron-withdrawing sulfonyl group and the electron-rich alkyne moiety. Mechanistic studies have been crucial in understanding the pathways of their reactions, which often involve the formation of highly reactive transient species.

Identification of Reactive Intermediates (e.g., carbanions, radicals, carbocations)

The transformation of sulfonyl alkyne analogues proceeds through various reactive intermediates, depending on the reaction conditions and reagents. Key identified intermediates include radicals, cations, and metallated species.

Radical Intermediates: In many addition reactions involving sulfonyl alkynes, a radical mechanism is prevalent. For instance, the halosulfonylation of terminal alkynes is proposed to proceed via the addition of a sulfonyl radical to the alkyne, which generates a vinyl radical intermediate. rsc.org This vinyl radical is then trapped to form the final product. rsc.org Experimental and theoretical studies on the dual radical addition of sulfinyl sulfones to alkynes also support a pathway involving the sequential addition of a sulfonyl radical (A) and a sulfinyl radical (B), initiated by the homolytic cleavage of the S–S bond in the sulfinyl sulfone precursor. nih.gov

Scheme 1: Proposed Radical Intermediates in Sulfinylsulfonation of Alkynes

This simplified scheme illustrates the generation of sulfonyl radicals and their subsequent addition to an alkyne to form a vinyl radical, a common pathway in radical-mediated functionalization of sulfonyl alkynes. rsc.orgnih.gov

Ionic and Metallated Intermediates: In contrast, metal-catalyzed reactions can involve ionic or organometallic intermediates. Copper-catalyzed three-component reactions of sulfonyl azides with terminal alkynes have been shown to proceed through an N-sulfonyl triazolyl copper intermediate. nih.gov This intermediate is labile and can rearrange to a ketenimine species, which then reacts with various nucleophiles. nih.gov In some cases, evidence points towards the formation of a sulfonyl cation. For example, the difunctionalization of alkynes with sodium sulfinate in the presence of a copper catalyst has been suggested to involve the oxidation of the initially formed sulfonyl radical to a sulfonyl cation, which then undergoes stereoselective anti-addition to the alkyne. rsc.org

Kinetic and Spectroscopic Investigations of Reaction Pathways

Kinetic and spectroscopic studies provide valuable insights into the rates and mechanisms of reactions involving sulfonyl alkynes. Competition studies and kinetic analyses have been used to validate proposed mechanistic frameworks, such as the pathway involving ketenimine intermediates in copper-catalyzed reactions. nih.gov These studies help to understand the relative rates of different steps and the factors that control product distribution. nih.gov

Spectroscopic methods, particularly UV-Vis absorption spectroscopy, have been employed to probe the electronic properties of these molecules and their derivatives. For example, the substitution pattern on aromatic rings attached to the core structure can dramatically modify the UV-Vis absorption profile. The replacement of phenyl groups with bulky tert-butyl groups can lead to significant shifts in the maximum absorption wavelength (λmax), reflecting changes in the electronic structure and steric environment. nih.gov These spectroscopic shifts provide experimental evidence for the electronic consequences of structural modifications. nih.gov

Stereochemical Outcomes and Regioselectivity Determinants

The stereochemistry and regioselectivity of additions to the alkyne bond in this compound analogues are critical aspects of their reactivity.

Stereoselectivity: Many reactions exhibit high stereoselectivity. For instance, the iron-catalyzed chlorosulfonylation of terminal alkynes with arylsulfonyl chlorides yields (E)-β-chlorovinyl sulfones with excellent selectivity. rsc.org This is attributed to the role of the iron(III) chloride species, which acts as a bulky chlorine donor, favoring the formation of the E-isomer. rsc.org Similarly, the thiocyanatosulfonation of terminal alkynes can proceed with excellent stereoselectivity to produce (E)-β-(thiocyanato)vinyl sulfones. researchgate.net

Regioselectivity: The regiochemical outcome of reactions is often governed by a combination of steric and electronic factors. In the addition of radicals to unsymmetrical alkynes, the sulfonyl group typically adds to the less sterically hindered carbon. nih.gov For aryl alkyl alkynes, however, exceptional regioselectivity is often observed, with the sulfonyl or a related group adding to the carbon atom adjacent to the alkyl substituent, while another group adds to the carbon near the aryl ring. rsc.orgnih.gov

In the case of 1,6-enynes, the substitution pattern can lead to a complete reversal of regioselectivity. Enynes with terminal alkynes tend to form five-membered exocyclic products, whereas those with trisubstituted double bonds can yield six-membered endocyclic products as single regioisomers. nih.gov For metal-catalyzed reactions of unsymmetrical arynes, regioselectivity can be a significant challenge. nih.gov However, it has been demonstrated that ligand control, by tuning the steric bulk and electron-donating properties of phosphine (B1218219) ligands, can effectively induce regioselectivity in these transformations. nih.gov The "Aryne Distortion Model" suggests that nucleophilic attack is favored at the most linear, and thus most electrophilic, position of the strained aryne triple bond. nih.gov

Table 1: Regioselectivity in Reactions of Sulfonyl Alkyne Analogues

| Reactant Type | Reagents | Major Regioisomer | Reference |

|---|---|---|---|

| Aryl Alkyl Alkyne | Sulfonyl Chloride / Fe(II) Catalyst | Sulfonyl group adds to the carbon adjacent to the alkyl group. | rsc.org |

| Aryl Alkyl Alkyne | Sulfinyl Sulfone | Sulfinyl group adds to the carbon adjacent to the aryl group. | nih.gov |

| 1,6-Enyne (Terminal Alkyne) | Sulfinyl Sulfone | Five-membered exocyclic vinyl sulfone | nih.gov |

Influence of Steric and Electronic Parameters on Reaction Efficiency

The efficiency and outcome of reactions involving this compound analogues are profoundly influenced by steric and electronic parameters.

Electronic Effects: The electronic nature of substituents on the aryl sulfone ring or on the alkyne itself is a primary determinant of reactivity. youtube.com Electron-donating groups generally activate a system towards electrophilic attack, while electron-withdrawing groups have a deactivating effect. youtube.com In competitive situations, activating groups typically dictate the reaction's outcome over deactivating ones. youtube.com The electron-donating or -withdrawing character of ligands in metal-catalyzed systems can also significantly impact regioselectivity and reaction efficiency. nih.gov

Steric Effects: Steric hindrance plays a crucial secondary role, often influencing the distribution of regioisomers. youtube.com In the case of terminal alkynes, the significant steric difference between the substituent and the hydrogen atom often dictates the regioselectivity of radical additions. nih.gov The large steric bulk of the tert-butyl group, for instance, can insulate the reactive center, enhancing stability and solubility while also modifying electronic properties by preventing π-conjugation with substituents. nih.gov This "insulation" can lead to dramatic changes in redox potentials and spectroscopic properties compared to less sterically demanding analogues like those with phenyl groups. nih.gov In metal-catalyzed reactions, the size of the ligand, often described by its cone angle, is a key parameter that can be tuned to control selectivity. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-β-chlorovinyl sulfones |

| (E)-β-(thiocyanato)vinyl sulfones |

| N-sulfonyl triazolyl copper intermediate |

| Ketenimine |

| Sulfonyl radical |

| Vinyl radical |

| Sulfinyl radical |

| Sulfonyl cation |

| Aryl alkyl alkyne |

| 1,6-enynes |

| β-azidovinyl sulfone |

| α,α‐bis‐sulfonyl arylketones |

| (E)-β-(thiocyanato)vinyl sulfones |

| β-sulfinyl alkenylsulfones |

| cis-1,2-dichlorovinylsulfones |

| Aryl allyl sulfones |

| Diaryl sulfones |

| gem-difluoroalkyl thioethers |

| Indoles |

| Benzofurans |

| Benzosultams |

Computational and Theoretical Studies on Tert Butoxyethynesulfonyl Benzene and Sulfonyl Alkyne Chemistry

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the molecular structure and reactivity of organic compounds. rsc.org For (tert-Butoxyethynesulfonyl)benzene, these calculations can predict key geometric parameters and electronic features that govern its chemical behavior.

The molecular structure is characterized by a central alkyne functional group substituted with a tert-butoxy (B1229062) group and a phenylsulfonyl group. Computational geometry optimization would reveal the bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy conformation. The alkyne moiety is expected to be nearly linear. The sulfonyl group, with its tetrahedral geometry at the sulfur atom, and the bulky tert-butyl group significantly influence the steric environment around the reactive triple bond.

The reactivity of this compound is largely dictated by the electronic nature of its substituents. The phenylsulfonyl group is a strong electron-withdrawing group, which significantly lowers the electron density of the alkyne. Conversely, the tert-butoxy group is an electron-donating group through resonance. This "push-pull" electronic configuration creates a highly polarized and reactive system. Quantum chemical calculations can quantify these effects, providing insights into the molecule's stability and its propensity to engage in various chemical transformations, such as cycloadditions and nucleophilic additions. rsc.orgmdpi.com

Electronic Structure Analysis and Orbital Interactions

The electronic structure of a molecule is fundamental to its reactivity. libretexts.org Analyses of orbital energies, shapes, and charge distributions provide a detailed picture of how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for explaining reaction outcomes. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The energies and coefficients of these frontier orbitals are critical for predicting the feasibility and regioselectivity of a reaction. wikipedia.org

In this compound, the potent electron-withdrawing sulfonyl group is expected to significantly lower the energies of both the HOMO and LUMO compared to a standard alkyne. This makes the compound a potent electrophile and an excellent dienophile in Diels-Alder reactions or a participant in other cycloadditions, such as 1,3-dipolar cycloadditions with azides. rsc.org

Computational studies on similar sulfonyl alkynes have shown that the HOMO-LUMO energy gap is a key determinant of reactivity. rsc.org For cycloaddition reactions, the interaction can be between the HOMO of a nucleophilic partner (the diene or dipole) and the LUMO of the sulfonyl alkyne (the dienophile or dipolarophile). In what is known as an inverse-electron-demand mechanism, the dominant interaction is between the HOMO of the alkyne and the LUMO of the azide (B81097), a situation that can be driven by the presence of a very electron-withdrawing group like sulfonyl. rsc.org

Table 1: Representative Frontier Molecular Orbital Data for Sulfonyl Alkyne Cycloadditions (Data is illustrative, based on findings for related sulfonyl azide/alkyne reactions) rsc.org

| Reacting System | HOMO (Alkyne) - LUMO (Azide) Gap (eV) | HOMO (Azide) - LUMO (Alkyne) Gap (eV) | Favored Interaction |

| Sulfonyl Azide + Strained Cyclooctyne (B158145) | 10.5 | 13.0 | HOMO(alkyne)-LUMO(azide) |

| Sulfonyl Azide + Simple Acetylene (B1199291) | 12.1 | 13.0 | HOMO(alkyne)-LUMO(azide) |

This table demonstrates how computational methods can calculate and compare orbital energy gaps to predict the dominant reaction pathway.

The distribution of electron density within a molecule is a key factor influencing its interaction with other polar or ionic species. Computational methods can generate detailed charge distribution maps and calculate atomic partial charges (e.g., using Mulliken or Natural Bond Orbital analysis). rsc.org

For this compound, a significant polarization of the molecule is expected. The electronegative oxygen and sulfur atoms of the sulfonyl and butoxy groups will draw electron density away from the carbon framework. The alkyne's π-system is particularly affected. The electron-withdrawing sulfonyl group and the electron-donating butoxy group create a polarized triple bond, influencing its regioselectivity in addition reactions.

Polarisability is the measure of how easily the electron cloud of a molecule can be distorted by an external electric field. researchgate.net Molecules with extended π-systems and heteroatoms, such as this compound, are generally more polarizable. This property is crucial for understanding non-covalent interactions and the molecule's response to its environment, such as a solvent or the active site of a catalyst. rsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a virtual laboratory to explore the detailed step-by-step pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers that control reaction rates. rsc.orgresearchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is fleeting and cannot be isolated. khanacademy.org Locating the precise geometry of a transition state and calculating its energy are primary goals of computational reaction mechanism studies. The energy difference between the reactants and the transition state is the activation energy (ΔE‡ or Gibbs free energy of activation, ΔG‡), which is the primary determinant of the reaction rate according to transition state theory.

For reactions involving sulfonyl alkynes, such as the [3+2] cycloaddition with sulfonyl azides to form triazoles, DFT calculations can be used to model the concerted, asynchronous transition state. rsc.orgorganic-chemistry.org The calculations can also dissect the activation energy into components, such as the energy required to distort the reactants into their transition state geometries (distortion or strain energy) and the energy released from the electronic interactions between the reacting fragments (interaction energy). rsc.org

Table 2: Representative Activation Energy Data for a Sulfonyl Alkyne Reaction (Data is illustrative, based on findings for the cycloaddition of methanesulfonyl azide with various alkynes) rsc.org

| Reaction | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Alkyne Distortion Energy (ΔE‡dist) (kcal/mol) | Azide Distortion Energy (ΔE‡dist) (kcal/mol) |

| with Cyclooctyne | 19.2 | 1.2 | 16.0 |

| with Acetylene | 28.2 | 5.4 | 21.6 |

These data illustrate how computational analysis can explain differences in reactivity; the lower activation energy for the strained cyclooctyne is largely due to its geometry being pre-distorted towards the transition state, lowering the required distortion energy. rsc.org

A reaction energy profile is a graph that plots the energy of the system against the reaction coordinate, which represents the progress of the reaction. youtube.com This profile provides a visual map of the entire reaction mechanism, showing the relative energies of reactants, intermediates, transition states, and products. researchgate.net

By calculating the energies of all stationary points on the potential energy surface, a complete energy profile can be constructed. This allows chemists to:

Determine whether intermediates are stable enough to be potentially observable.

Compare the energies of different possible reaction pathways to predict the major product. rsc.org

For example, in the palladium-catalyzed reactions of sulfone reagents, computational studies have been used to map out the catalytic cycle, including steps like oxidative addition, insertion, and reductive elimination, to understand how the catalyst facilitates the transformation. acs.org Similarly, for the oxysulfonylation of alkynes, a plausible radical-based mechanism can be proposed and evaluated by calculating the energy profile for each proposed step. mdpi.com

Prediction of Reactivity and Selectivity in Novel Transformations

The prediction of how this compound will behave in a chemical reaction—what it will react with and where on the molecule the reaction will occur—can be guided by established computational methods. These methods often involve the calculation of molecular properties that correlate with experimental observations of reactivity and selectivity.

Theoretical Approaches to Predicting Reactivity

The reactivity of a molecule like this compound is governed by the distribution of electrons within its structure. The presence of both an electron-withdrawing sulfonyl group and a potentially electron-donating tert-butoxy group attached to an alkyne creates a complex electronic environment. Computational methods such as Density Functional Theory (DFT) are powerful tools for mapping this electronic landscape.

Frontier Molecular Orbital (FMO) Theory: A key concept in predicting reactivity is FMO theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the energies and shapes of its HOMO and LUMO would determine its propensity to act as either an electrophile (electron acceptor) or a nucleophile (electron donor). In many reactions of sulfonyl alkynes, the electron-withdrawing nature of the sulfonyl group lowers the energy of the LUMO, making the alkyne susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the surface of a molecule. For this compound, these maps would likely show regions of positive potential (electrophilic sites) near the sulfonyl group and the alkyne, and regions of negative potential (nucleophilic sites) around the oxygen atom of the tert-butoxy group. These maps can predict the initial sites of interaction with other reagents.

Predicting Selectivity in Novel Transformations

Selectivity—the preference for one reaction pathway or product over another—is a critical aspect of synthetic chemistry. Computational studies can predict both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product).

Regioselectivity in Cycloaddition Reactions: Alkynes are excellent substrates for cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds. The regioselectivity of such reactions with unsymmetrical alkynes like this compound would be dictated by the electronic and steric influences of the substituents. Computational modeling of the transition states for the possible regioisomeric products can predict which isomer is energetically favored. For instance, in a [3+2] cycloaddition with an azide, the sulfonyl group would likely direct the orientation of the incoming dipole.

Regioselectivity in Nucleophilic Additions: In nucleophilic additions to the alkyne, the regioselectivity is determined by which of the two acetylenic carbons is more electrophilic. Computational analysis of the partial charges on these carbons and the stability of the potential intermediates can predict the outcome. The powerful electron-withdrawing sulfonyl group is expected to make the β-carbon (the carbon atom adjacent to the sulfur) the primary site of nucleophilic attack.

Table of Predicted Reactivity and Selectivity:

While specific experimental data and direct computational studies on this compound are limited in the reviewed literature, a qualitative prediction of its reactivity and selectivity in various transformations can be made based on the behavior of analogous sulfonyl alkynes.

| Reaction Type | Predicted Reactivity | Predicted Regio-/Stereoselectivity | Computational Rationale |

| Nucleophilic Addition | High | Nucleophile attacks the β-carbon. | The sulfonyl group strongly polarizes the alkyne, making the β-carbon highly electrophilic. Transition state calculations would likely show a lower activation energy for this pathway. |

| [4+2] Cycloaddition (Diels-Alder) | Moderate to High (as a dienophile) | The regioselectivity would be controlled by the electronic nature of the diene. The endo-product is often favored due to secondary orbital interactions. | FMO analysis would be used to match the HOMO of the diene with the LUMO of the alkyne. The coefficients of these orbitals on the reacting atoms would predict the regiochemistry. |

| [3+2] Cycloaddition (e.g., with azides) | High | The major regioisomer would have the sulfonyl group adjacent to the nitrogen of the resulting triazole ring. | Calculation of transition state energies for both possible regioisomers would reveal the kinetically favored product. |

| Halosulfonylation | High | The sulfonyl group adds to the terminal carbon, and the halogen adds to the internal carbon. Stereoselectivity is often observed. | Mechanistic studies on similar systems suggest a radical or ionic pathway where the stability of the intermediate dictates the regiochemical outcome. |

It is important to emphasize that these predictions are based on established principles and studies of similar compounds. Detailed and quantitative predictions would necessitate specific computational investigations on this compound itself. Such studies would involve high-level DFT calculations to optimize geometries, calculate energies of reactants, products, and transition states, and thereby provide a more precise picture of its chemical behavior.

Future Directions and Emerging Research Avenues for Tert Butoxyethynesulfonyl Benzene Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The development of novel and sustainable methods for the synthesis of sulfonyl alkynes, including (tert-butoxyethynesulfonyl)benzene, is a critical first step. Current research in the broader field of sulfonyl alkyne synthesis points towards several promising directions.

One such avenue is the use of copper-catalyzed reactions . For instance, a copper-catalyzed cascade strategy has been developed for the synthesis of sulfonylated benzothiophenes from commercially available sulfonyl chlorides and alkynes, avoiding the need for multi-step synthesis of sulfone radical precursors. rsc.org Another innovative approach involves the visible light-induced, copper-catalyzed oxy-sulfonylation of terminal alkynes, which proceeds under mild conditions and demonstrates good functional group tolerance. rsc.org

Electrochemical synthesis represents another frontier for the clean production of alkynyl sulfones. An electrochemical oxidative cross-coupling reaction between terminal alkynes and sulfonyl hydrazides has been reported, which notably avoids the need for pre-functionalization of the alkyne and operates without metal catalysts or external oxidants, highlighting its high atom economy. patsnap.com

Furthermore, visible-light-driven, catalyst-free methods are gaining traction. A sustainable method for the hydrosulfonylation of alkynes with sulfonyl chlorides in water has been developed, utilizing visible light and a silyl (B83357) radical precursor. researchgate.net These methodologies, if adapted for this compound, could significantly improve the sustainability and efficiency of its synthesis.

| Synthetic Method | Reactants | Catalyst/Conditions | Key Advantages |

| Copper-Catalyzed Cascade | Alkynes, Sulfonyl Chlorides | Copper Catalyst | Avoids multi-step precursor synthesis |

| Copper Photoredox Catalysis | Terminal Alkynes, Sulfonyl Radicals | Copper Catalyst, Visible Light | Mild conditions, good functional group tolerance |

| Electrochemical Synthesis | Terminal Alkynes, Sulfonyl Hydrazides | Electrochemical, Metal-free | High atom economy, no pre-functionalization |

| Catalyst-Free Hydrosulfonylation | Alkynes, Sulfonyl Chlorides | Visible Light, Water | Sustainable, catalyst-free |

Discovery of Unprecedented Reactivity Modes

The exploration of novel reactivity patterns for this compound is a key area for future research. The unique electronic properties conferred by the tert-butoxy (B1229062) and sulfonyl groups suggest that this molecule could participate in a variety of unprecedented transformations.

The field of cycloaddition reactions is particularly promising. While the Diels-Alder reaction is a classic example, the use of alkynes as dienophiles is well-established. wikipedia.org The electron-deficient nature of the alkyne in this compound would make it an excellent dienophile in [4+2] cycloadditions, potentially leading to the synthesis of complex, heavily functionalized cyclohexene (B86901) derivatives. The hexadehydro-Diels-Alder reaction, which utilizes alkynes and diynes to form benzyne (B1209423) intermediates, could also be a fruitful area of exploration, enabling the rapid construction of functionalized aromatic rings. wikipedia.org

Furthermore, the investigation of multicomponent reactions involving this compound could lead to the discovery of novel reactivity. Multicomponent reactions are highly efficient processes that combine three or more reactants in a single step to form a complex product, and alkynes are versatile building blocks in this context. nih.gov For example, a four-component reaction of sulfonyl azides, terminal alkynes, water, and oxime halides has been developed for the synthesis of arylamidines. nih.gov

Design of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound in an efficient and selective manner.

Transition-metal catalysis offers a vast playground for exploration. mdpi.commdpi.com Copper-catalyzed transformations, in particular, have shown great promise for alkyne functionalization. mdpi.com For instance, copper-catalyzed carbene/alkyne metathesis cascade reactions have been used to construct multi-substituted quinoline (B57606) derivatives. mdpi.com The development of recyclable catalysts, such as polysiloxane-encapsulated metal nanoparticles or metal-organic frameworks (MOFs), could further enhance the sustainability of these processes. nih.gov

Beyond transition metals, organocatalysis presents an attractive alternative. For example, BF3·OEt2 has been used to promote the reaction of alkynes and sodium sulfinates to synthesize β-sulfinyl alkenylsulfones. researchgate.net Exploring the use of chiral organocatalysts could also open up avenues for the asymmetric synthesis of valuable compounds from this compound.

| Catalytic System | Reaction Type | Potential Products |

| Copper Catalysis | Carbene/Alkyne Metathesis | Substituted Quinolines |

| Recyclable Nanoparticles | Various Alkyne Functionalizations | Diverse functionalized molecules |

| Organocatalysis (e.g., BF3·OEt2) | Sulfinylation of Alkynes | β-Sulfinyl Alkenylsulfones |

Green Chemistry Principles in Sulfonyl Alkyne Synthesis and Reactions

Integrating green chemistry principles into the synthesis and subsequent reactions of this compound is essential for developing sustainable chemical processes.

A key focus should be on the use of environmentally benign solvents . researchgate.netrsc.org Water, ionic liquids, and supercritical fluids are promising alternatives to traditional volatile organic compounds. researchgate.net For instance, a catalyst-free hydrosulfonylation of alkynes has been successfully demonstrated in water. researchgate.net

The development of catalyst-free and metal-free reaction conditions is another important aspect of green chemistry. researchgate.netorganic-chemistry.org The electrochemical synthesis of alkynyl sulfones mentioned earlier is a prime example of a metal-free approach. patsnap.com Additionally, microwave-assisted synthesis can significantly reduce reaction times and energy consumption, as demonstrated in the copper-triflate-catalyzed hydrosulfonylation of alkynes. organic-chemistry.org

Integration with Continuous Flow and Automated Synthesis Platforms

The integration of this compound chemistry with modern synthesis technologies like continuous flow and automated platforms can accelerate discovery and enable efficient scale-up.

Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and better reproducibility. rsc.orgacs.org The synthesis of N-sulfonyl-1,2,3-triazoles has been successfully demonstrated in a continuous flow system, highlighting the potential for applying this technology to reactions involving sulfonyl alkynes. acs.org A continuous flow approach for the generation of alkynes from isoxazolones has also been reported, offering a scalable and efficient method for alkyne synthesis. researchgate.netrsc.org

Automated synthesis platforms can be used to rapidly screen reaction conditions and optimize synthetic routes. By combining automated synthesis with in-line analysis, researchers can quickly identify the optimal parameters for reactions involving this compound, leading to faster development of new synthetic methodologies.

Expanding the Scope of Applications in Target-Oriented Synthesis

A major future direction for this compound chemistry lies in its application to the synthesis of complex and biologically active molecules. Alkynyl sulfones are recognized as important intermediates in the synthesis of many natural products and pharmacologically active compounds. patsnap.com

The versatile reactivity of the sulfonyl alkyne moiety allows for its transformation into a variety of other functional groups. For example, β-halovinyl sulfones, which can be synthesized from alkynes, are valuable building blocks for the assembly of sulfonyl-substituted heterocycles and other value-added chemicals. scispace.comnih.gov The development of stereodivergent methods for the synthesis of vinyl sulfones from alkynes further expands the synthetic utility of this class of compounds. nih.gov By strategically incorporating the this compound unit into a synthetic route, chemists can access a wide range of complex target molecules. khanacademy.orgmasterorganicchemistry.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.